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Compound of Interest

Compound Name: C18H16BrFN2OS

Cat. No.: B12623647 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound with the molecular formula C18H16BrFN2OS is not well-

documented in publicly available scientific literature. This guide, therefore, presents a

comprehensive overview of the physicochemical properties, relevant biological activities, and

experimental protocols for a representative compound from the benzothiazole class, which

shares structural and elemental features with the requested formula. The data and

methodologies presented are based on published research on analogous compounds and are

intended to serve as a technical reference for researchers in the field.

Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their diverse pharmacological

activities. These activities include antimicrobial, anticancer, anti-inflammatory, and

anticonvulsant properties.[1] The rigid bicyclic structure of the benzothiazole core, combined

with the ability to introduce a wide range of substituents, allows for the fine-tuning of its

physicochemical and biological properties. This guide focuses on a representative brominated

and fluorinated benzothiazole derivative, a class of compounds with potential applications in

targeted therapy, particularly as kinase inhibitors.
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The physicochemical properties of a drug candidate are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its target engagement. For benzothiazole

derivatives, these properties are heavily influenced by the nature and position of their

substituents.

Summary of Physicochemical Data
The following table summarizes key physicochemical properties for a representative substituted

benzothiazole derivative, based on data reported for analogous compounds.[2][3]

Property Description
Representative
Value/Range

Molecular Weight (MW)
The mass of one mole of the

substance.
350 - 500 g/mol

Melting Point (Mp)

The temperature at which the

solid form of the compound

becomes a liquid.

120 - 180 °C

logP (Octanol-Water Partition

Coefficient)

A measure of the lipophilicity of

a compound.
3.0 - 5.0

logD at pH 7.4

The distribution coefficient

between octanol and water at

physiological pH.

2.5 - 4.5

Aqueous Solubility

The maximum concentration of

the compound that can

dissolve in water.

Low to moderate

pKa (Acid Dissociation

Constant)

A measure of the acidity or

basicity of a compound.
4.0 - 6.0 (for basic nitrogen)

Polar Surface Area (PSA)

The surface sum over all polar

atoms, an indicator of

membrane permeability.

40 - 70 Å²
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Accurate determination of physicochemical properties is essential for drug discovery and

development. The following are standard experimental protocols for measuring the key

properties listed above.

Determination of Melting Point
The melting point of a solid organic compound can be determined using a melting point

apparatus.[4]

Protocol:

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

The capillary tube is placed in the heating block of a melting point apparatus.

The sample is heated at a controlled rate.

The temperature at which the solid begins to melt and the temperature at which it is

completely liquid are recorded as the melting point range.[4]

Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-

water partition coefficient.[5]

Protocol:

A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and

water.

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases until equilibrium is reached.[5]

The mixture is then centrifuged to ensure complete separation of the octanol and water

layers.[5]

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chem.libretexts.org/Courses/Triton_College/Elementary_Organic_Chemistry_(Lab_Manual)/01%3A_Lab_1-_Assessment_of_Physical_Properties_of_Organic_Compounds
https://chem.libretexts.org/Courses/Triton_College/Elementary_Organic_Chemistry_(Lab_Manual)/01%3A_Lab_1-_Assessment_of_Physical_Properties_of_Organic_Compounds
https://books.rsc.org/books/edited-volume/2061/chapter/6376976/Physicochemical-Properties
https://books.rsc.org/books/edited-volume/2061/chapter/6376976/Physicochemical-Properties
https://books.rsc.org/books/edited-volume/2061/chapter/6376976/Physicochemical-Properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12623647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(HPLC).

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase.

Determination of Aqueous Solubility
The thermodynamic solubility of a compound can be determined by the shake-flask method.

Protocol:

An excess amount of the solid compound is added to a known volume of aqueous buffer

(e.g., phosphate-buffered saline, pH 7.4).

The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48

hours) to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is quantified using HPLC with a

standard calibration curve.

Biological Activity and Signaling Pathways
Substituted benzothiazole derivatives have been investigated for their potential as anticancer

agents, with some demonstrating inhibitory activity against specific protein kinases. A key

signaling pathway implicated in various cancers and inflammatory diseases is the Janus

kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8]

JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial communication route for cells, transmitting

information from extracellular signals to the nucleus to regulate gene expression involved in

immunity, cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is

a hallmark of many cancers.[8][9]

The canonical JAK/STAT pathway is activated by the binding of cytokines or growth factors to

their specific receptors on the cell surface. This binding leads to the activation of associated
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Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT

proteins.[10] The recruited STATs are subsequently phosphorylated by the JAKs, leading to

their dimerization and translocation to the nucleus, where they act as transcription factors to

regulate the expression of target genes.[9][10]

Caption: The JAK/STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening
Identifying compounds that can modulate the activity of kinases like JAK is a key objective in

drug discovery. The following workflow outlines a typical process for screening potential kinase

inhibitors.

Caption: Experimental workflow for kinase inhibitor screening.

Protocol for In Vitro Kinase Assay
Biochemical assays are fundamental for determining the inhibitory potency of a compound

against a specific kinase.[11]

Protocol:

Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a

specific substrate (peptide or protein), and ATP in a suitable buffer.

Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is

added to the reaction mixture at various concentrations.

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture

is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for

substrate phosphorylation.

Detection: The extent of substrate phosphorylation is quantified. This can be done using

various methods, such as radiometric assays (measuring the incorporation of radioactive

phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or

ELISA.[11][12]
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Data Analysis: The kinase activity is measured for each compound concentration. The data

is then plotted as percent inhibition versus compound concentration, and the IC50 value (the

concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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